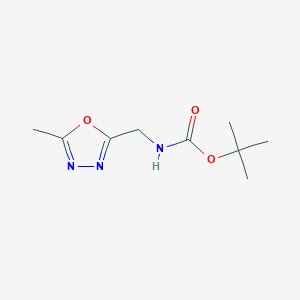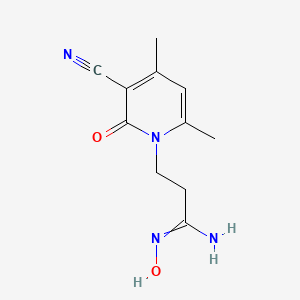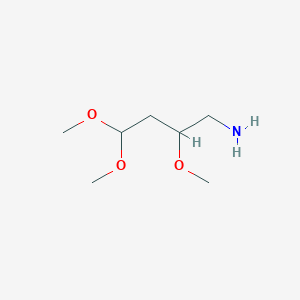
3-(Dibenzylamino)oxetane-3-carbonitrile
Vue d'ensemble
Description
3-(Dibenzylamino)oxetane-3-carbonitrile is a chemical compound with the CAS Number: 1021393-00-9 . It has a molecular weight of 278.35 and its IUPAC name is 3-(dibenzylamino)-3-oxetanecarbonitrile . It is a solid substance and is considered a useful research chemical .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 278.35 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Reductive Decyanation and Structural Analysis
One of the significant applications of derivatives of dibenzylamino oxetane carbonitriles is in reductive decyanation. Vilsmaier et al. (1998) studied the cyano moiety in dibenzylamino-3-azabicyclo[3.1.0]hexane-6-carbonitriles, demonstrating its reductive removal by alkali metals. This process can occur with retention or inversion of configuration depending on the specific alkali metal and conditions used. Additionally, they explored the solid-state conformation of an N(3)-unsubstituted 3-azabicyclohexane skeleton through X-ray structural analysis (Vilsmaier, Milch, & Bergsträsser, 1998).
Spectroscopic Characterization and NLO Properties
Research by Wazzan et al. (2016) investigated the structural parameters and spectroscopic characteristics of certain derivatives of dibenzylamino oxetane carbonitriles. They performed DFT and TD-DFT/PCM calculations, analyzing the molecules' NLO properties and providing a complete analysis of observed spectra from FT-IR, NMR, and UV–Vis absorption and fluorescence emission measurements (Wazzan, Al-Qurashi, & Faidallah, 2016).
Synthesis and Characterization in Porphyrazinoctamine Derivatives
The synthesis and characterization of porphyrazinoctamine derivatives have been a notable application. Mani et al. (1994) described the macrocyclization of dibenzylamino derivatives to produce porphyrazinato magnesium(II) derivatives, with structures confirmed by X-ray crystallographic studies. This research opens avenues for the development of complex organic compounds (Mani et al., 1994).
Synthesis in Aqueous Media
The synthesis of 3-Amino-1-Aryl-9-Methoxy-5,6-Dihydro-1H- Benzo[f] Chromene-2-Carbonitriles in aqueous media has been studied by Shi et al. (2006). They focused on the reaction of substituted cinnamonitriles with 7-methoxy-2-tetralone, using triethylbenzylammonium chloride as a catalyst. This method is noted for its environmental friendliness and efficiency (Shi, Yu, Zhuang, & Wang, 2006).
Preparation of Substituted 3-Aminooxetanes
Another application involves the preparation of substituted 3-aminooxetanes. Hamzik and Brubaker (2010) described a method to access diverse 3-aminooxetanes via the reactivity of oxetan-3-tert-butylsulfinimine. This method is particularly useful in drug discovery, where the oxetane ring serves as a bioisostere for geminal dimethyl and carbonyl groups (Hamzik & Brubaker, 2010).
Safety and Hazards
Propriétés
IUPAC Name |
3-(dibenzylamino)oxetane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c19-13-18(14-21-15-18)20(11-16-7-3-1-4-8-16)12-17-9-5-2-6-10-17/h1-10H,11-12,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAWKDAFHOUZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C#N)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00725584 | |
| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021393-00-9 | |
| Record name | 3-(Dibenzylamino)oxetane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00725584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)

![3-propyl-2-((1E,3Z)-3-(3-propylbenzo[d]thiazol-2(3H)-ylidene)prop-1-en-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B1398652.png)



![N-[1-(3,4-Difluorophenyl)propylidene]hydroxylamine](/img/structure/B1398662.png)




